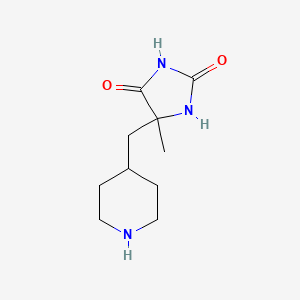

5-Methyl-5-(piperidin-4-ylmethyl)imidazolidine-2,4-dione

Description

Properties

IUPAC Name |

5-methyl-5-(piperidin-4-ylmethyl)imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O2/c1-10(8(14)12-9(15)13-10)6-7-2-4-11-5-3-7/h7,11H,2-6H2,1H3,(H2,12,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWFXLYZOEBAGDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(=O)N1)CC2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-5-(piperidin-4-ylmethyl)imidazolidine-2,4-dione typically involves the reaction of piperidine with a suitable imidazolidine-2,4-dione precursor. One common method includes the alkylation of 5-methylimidazolidine-2,4-dione with piperidine-4-carboxaldehyde under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often employ automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, optimizing the production process for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-5-(piperidin-4-ylmethyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles like halides or amines replace hydrogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding imidazolidine-2,4-dione derivatives with oxidized functional groups.

Reduction: Formation of reduced imidazolidine-2,4-dione derivatives.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

a. Anti-inflammatory Agents

Research indicates that derivatives of imidazolidine compounds, including 5-Methyl-5-(piperidin-4-ylmethyl)imidazolidine-2,4-dione, can be effective in treating inflammatory diseases. Studies have shown that compounds with similar structures inhibit specific enzymes involved in inflammatory pathways, making them potential candidates for drug development targeting conditions such as osteoarthritis and rheumatoid arthritis .

b. Neurological Applications

The compound has been explored for its neuroprotective properties. In particular, its ability to modulate neurotransmitter systems could make it useful in treating neurodegenerative diseases. The piperidine moiety is known for its role in enhancing the central nervous system activity of various drugs .

Synthesis and Derivatives

a. Synthesis Techniques

The synthesis of this compound typically involves multi-step reactions starting from simpler imidazolidine derivatives. The incorporation of the piperidine ring is crucial for enhancing biological activity and solubility.

b. Derivative Development

Researchers are actively modifying the structure of this compound to improve efficacy and reduce side effects. For instance, variations in the piperidine substituents can lead to compounds with enhanced selectivity for specific biological targets .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 5-Methyl-5-(piperidin-4-ylmethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Diversity and Physicochemical Properties

The biological and chemical profiles of imidazolidine-2,4-dione derivatives are heavily influenced by substituents at the 5-position. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparison of Selected Imidazolidine-2,4-dione Derivatives

Substituent Effects on Pharmacokinetics

- Piperidinylmethyl Group : Likely improves solubility and bioavailability due to the basic nitrogen in piperidine, facilitating protonation at physiological pH .

- Naphthalenyl and Aryl Groups : These hydrophobic substituents (e.g., in KMP-10) may enhance membrane permeability but reduce aqueous solubility, necessitating formulation optimization .

- Morpholinophenyl and Tetrazolyl Groups: Found in derivatives like compound 117 (), these polar groups improve solubility and metabolic stability, contrasting with the piperidinylmethyl group’s balance of lipophilicity and basicity .

Structural Dynamics and Binding Mechanisms

- The quinazolinyl-phenyl derivative induced conformational changes in Tankyrase 1/2, increasing residue flexibility and solvent accessibility, which is critical for its dual-targeting mechanism .

- Trifluoromethylphenyl analogues exhibit rigid structures that stabilize kinetic profiles in cyclization reactions, whereas the piperidinylmethyl group’s flexibility may allow adaptive binding to diverse targets .

Biological Activity

5-Methyl-5-(piperidin-4-ylmethyl)imidazolidine-2,4-dione is a chemical compound with the molecular formula C₁₀H₁₈N₂O₂. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including anti-inflammatory, analgesic, and possible anticancer properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a unique structure comprising a piperidine ring attached to an imidazolidine-2,4-dione core. The synthesis typically involves the alkylation of 5-methylimidazolidine-2,4-dione with piperidine-4-carboxaldehyde under basic conditions, often using solvents like ethanol or methanol.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It can bind to the active sites of various enzymes, inhibiting their activity or altering their function. This interaction modulates biochemical pathways that are crucial for various physiological processes.

1. Anti-inflammatory and Analgesic Effects

Research indicates that this compound may exhibit anti-inflammatory properties by inhibiting the activity of pro-inflammatory cytokines and enzymes such as COX-2. In preclinical studies, it demonstrated significant reduction in inflammation markers in animal models.

2. Anticancer Activity

The compound has been evaluated for its anticancer potential against several cancer cell lines. Studies have shown that it can induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. For instance, in vitro tests revealed that it exhibited cytotoxic effects on HeLa and K562 cell lines with IC50 values comparable to standard chemotherapeutics .

3. Enzyme Inhibition

Recent studies have highlighted its role as a selective inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is implicated in insulin signaling and obesity-related disorders. Molecular docking studies suggested that the compound binds effectively to the active site of PTP1B, leading to enhanced glucose uptake in cellular models .

Case Study 1: Anticancer Activity

In a study evaluating the anticancer efficacy of various imidazolidine derivatives, this compound was found to significantly inhibit cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism was linked to apoptosis induction via mitochondrial pathways .

Case Study 2: Anti-inflammatory Effects

A preclinical trial assessed the anti-inflammatory effects of this compound in a rat model of arthritis. Results indicated a marked decrease in paw swelling and inflammatory cytokines when treated with the compound compared to control groups.

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds:

| Compound Name | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| This compound | Structure | Anti-inflammatory, Anticancer | 10 - 20 |

| 5-Methyl-5-(2-methylpropyl)imidazolidine-2,4-dione | Structure | Anticancer | >25 |

| 5-Methyl-5-(4-(2-methylallyloxy)phenyl)imidazolidine-2,4-dione | Structure | Anti-inflammatory | 15 |

Q & A

Q. Basic Research Focus

- ¹H/¹³C NMR : Key signals include the hydantoin NH (~9–10 ppm in DMSO-d₆) and methyl/piperidine protons (δ 1.5–3.5 ppm). Coupling constants (e.g., J = 2.8 Hz for geminal methyl groups) confirm stereochemistry .

- IR : Stretching vibrations for C=O (1700–1750 cm⁻¹) and N-H (3200–3400 cm⁻¹) validate the hydantoin core .

- Quantitative analysis : Compare experimental vs. calculated %C/%H values to confirm molecular formulas .

What structural insights does X-ray crystallography provide for this compound in complex with Tankyrase 2?

Advanced Research Focus

Crystal structures (e.g., PDB: 4BUY) reveal critical binding interactions:

- The hydantoin core forms hydrogen bonds with Gly1032 and π-π stacking with Tyr1071 in Tankyrase 2.

- The piperidine moiety occupies a hydrophobic pocket, enhancing affinity .

- Resolution at 1.9 Å allows mapping of water-mediated interactions and conformational flexibility . Use PyMOL or Coot for structural alignment with other PARP inhibitors to identify selectivity determinants.

How can molecular modeling guide the design of selective Tankyrase inhibitors based on this scaffold?

Q. Advanced Research Focus

- Docking studies : Use AutoDock Vina to predict binding poses in Tankyrase 2 (TNKS2) vs. PARP1. Focus on steric complementarity with the "nicotinamide pocket" .

- MD simulations : Assess stability of key interactions (e.g., hydrogen bonds with Ser1068) over 100-ns trajectories .

- Selectivity filters : Compare residue differences (e.g., TNKS2 His1048 vs. PARP1 Tyr907) to rationalize selectivity .

How should researchers address contradictions in reported biological activity data across studies?

Q. Advanced Research Focus

- Assay standardization : Discrepancies in IC₅₀ values (e.g., Wnt inhibition in HEK293 vs. HCT116 cells) may arise from cell line variability or assay conditions (e.g., ATP concentration). Normalize data to reference inhibitors .

- SAR analysis : Correlate substituent effects (e.g., para-fluorophenyl vs. naphthyl groups) with activity trends using multivariate regression .

- Orthogonal validation : Confirm target engagement via cellular thermal shift assays (CETSA) or SPR binding kinetics .

What strategies improve the metabolic stability of hydantoin-based inhibitors like this compound?

Q. Advanced Research Focus

- Piperidine modification : Introduce fluorine atoms or methyl groups to reduce CYP450-mediated oxidation .

- Prodrug approaches : Mask polar groups (e.g., hydroxymethyl) as esters or carbamates to enhance bioavailability .

- In vitro ADME profiling : Use liver microsomes and hepatocyte models to identify metabolic hotspots (e.g., N-methyl oxidation) .

How can researchers validate off-target effects of this compound in kinase or GPCR pathways?

Q. Advanced Research Focus

- Kinome-wide profiling : Utilize panels like Eurofins KinaseProfiler to assess inhibition of >400 kinases at 1 µM .

- GPCR screening : Radioligand binding assays (e.g., 5-HT6 receptor) can identify unintended interactions .

- Transcriptomics : RNA-seq of treated cells reveals pathway-level perturbations (e.g., Wnt/β-catenin vs. TNF-α crosstalk) .

What analytical methods are critical for purity assessment during scale-up synthesis?

Q. Basic Research Focus

- HPLC/UPLC : Use C18 columns with UV detection (220–254 nm) to quantify impurities. Retention times should match reference standards .

- Elemental analysis : Deviations >0.4% in %C/%H indicate incomplete purification .

- Chiral chromatography : For enantiomeric derivatives (e.g., Cellulose DMP columns), ensure >98% ee via peak integration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.